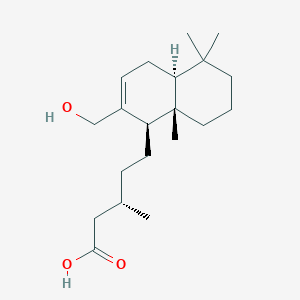
Potassium clavulanate cellulose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clavulanate potassium is a form of Clavulanic acid, which is similar to penicillin. Clavulanate potassium fights bacteria that is often resistant to penicillins and other antibiotics. Target: Antibacterial The combination of amoxicillin and clavulanate potassium is used to treat many different infections caused by bacteria, such as sinusitis, pneumonia, ear infections, bronchitis, urinary tract infections, and infections of the skin.
Wissenschaftliche Forschungsanwendungen
Dust Explosion Characteristics
Zhao Pei-hui (2009) explored the explosion characteristics of a mixture of potassium clavulanate and microcrystalline cellulose. The study revealed that the explosive properties of the dust vary with moisture content and oxygen concentration, providing insights for medicinal dust explosion prevention measures (Zhao, 2009).
Formation and Synthetic Mechanism in Production
A 2015 study by Xiaoqing Jin et al. investigated the formation and synthetic mechanism of related substance G in potassium clavulanate production, identifying L-tyrosine and succinic acid as precursors in its biosynthesis (Jin et al., 2015).
Removal from Ion-exchanged Solutions
Kim and Chang (2009) focused on the removal of potassium chloride from solutions containing potassium clavulanate using nanofiltration. This research provides valuable data for refining the recovery process of potassium clavulanate from fermentation broth (Kim & Chang, 2009).
Enzyme Production in Fungi
Research by Coradetti et al. (2013) demonstrated that manipulation of the transcriptional regulator CLR-2 in fungi could enable regulated production of cellulosic enzymes, potentially reducing costs associated with enzyme production for plant cell wall deconstruction (Coradetti et al., 2013).
Cellulose Nanocrystals
Habibi et al. (2010) discussed the properties and applications of cellulose nanocrystals, highlighting their potential as reinforcing agents in nanocomposites due to their unique morphology and renewable nature (Habibi et al., 2010).
Assay for Clavulanic Acid
A 2000 study by Aly et al. described a chemiluminescence method for determining clavulanic acid (potassium salt) in pharmaceuticals and blood serum, demonstrating the importance of sensitive assays in pharmaceutical analysis (Aly et al., 2000).
Eigenschaften
Molekularformel |
C8H9NO5K .(C6H10O5)n |
|---|---|
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide](/img/structure/B1191525.png)
![3-methyl-4-phenyl-1-(1-phenylethyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B1191531.png)
![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)
![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)
![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)


